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Technical Support Center: ADC Purification
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This

resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to

help researchers, scientists, and drug development professionals overcome challenges in

removing unconjugated payload and linker from their ADC preparations.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing
unconjugated payload and linker from ADCs?
A1: The most common purification methods are Tangential Flow Filtration (TFF), Size Exclusion

Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase

Chromatography (RPC).[1][2] TFF is often used for initial, large-scale removal of impurities and

for buffer exchange.[3][4] Chromatographic methods like HIC, SEC, and RPC are employed for

higher resolution purification to separate the ADC from free payload and to resolve different

drug-to-antibody ratio (DAR) species.

Q2: How do I choose the most suitable purification
method for my ADC?
A2: The choice depends on several factors, including the scale of your process, the

physicochemical properties of your ADC, payload, and linker, and the specific impurities you

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12402197?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/34473399/
https://www.researchgate.net/publication/354336852_Current_approaches_for_the_purification_of_antibody-drug_conjugates
https://www.susupport.com/blogs/knowledge/adc-manufacturing-process-challenges-solutions
https://pubmed.ncbi.nlm.nih.gov/31587515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


need to remove.

Tangential Flow Filtration (TFF): Ideal for large-scale manufacturing to remove bulk

impurities, organic solvents, and unconjugated reagents. It is highly scalable and efficient for

buffer exchange.

Hydrophobic Interaction Chromatography (HIC): The gold standard for separating ADC

species based on their drug-to-antibody ratio (DAR). It exploits the increased hydrophobicity

that conjugated payloads impart to the antibody.

Size Exclusion Chromatography (SEC): Effective for removing small molecules like free

payload and linker, as well as high-molecular-weight aggregates, by separating molecules

based on size.

Reversed-Phase Chromatography (RPC): A high-resolution technique typically used for

analytical characterization. While it can separate free payload, it often requires denaturing

conditions (organic solvents, low pH), which may not be suitable for preparative purification

of the intact ADC.

Q3: What are the Critical Quality Attributes (CQAs) I
should monitor during purification?
A3: Key CQAs for ADCs include the average DAR, the distribution of different DAR species, the

level of unconjugated antibody, the amount of residual free payload and linker, and the

percentage of aggregates. These attributes directly impact the ADC's safety and efficacy.

Q4: Can these purification methods be combined?
A4: Yes, a multi-step approach is very common. For example, a TFF step might be used first to

concentrate the crude conjugation mixture and remove excess organic solvent and

unconjugated reagents. This can be followed by a chromatographic step, like HIC, to isolate the

ADC with the desired DAR and further polish the product.

Purification Method Troubleshooting Guides
Tangential Flow Filtration (TFF) / Diafiltration
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TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentrating the

ADC solution, effectively removing small molecules like unconjugated linkers, payloads, and

organic solvents used in the conjugation reaction.

Troubleshooting
Issue: Low Product Recovery

Possible Cause: Non-specific binding of the ADC to the TFF membrane or system

components.

Solution:

Ensure the membrane material (e.g., polyethersulfone - PES) is compatible with your

ADC and process buffers.

Optimize process parameters like transmembrane pressure (TMP) and cross-flow rate

to minimize protein fouling on the membrane.

Consider adding polysorbates (e.g., 0.01-0.05% Tween-20) to the buffer to reduce non-

specific binding, if compatible with your final formulation.

Issue: Inefficient Removal of Unconjugated Payload/Linker

Possible Cause: Insufficient number of diafiltration volumes (DVs) or interaction of the

small molecule with the ADC.

Solution:

Increase the number of diafiltration volumes. Typically, 5-10 DVs are sufficient for >99%

removal of freely permeable small molecules.

Ensure the process is run in constant-volume diafiltration mode for the most efficient

buffer exchange.

Verify that the payload/linker is not strongly binding to the ADC, which would prevent its

removal by filtration. If binding is an issue, a chromatographic step may be necessary.
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Issue: Product Aggregation

Possible Cause: High protein concentration, shear stress, or buffer conditions (pH, ionic

strength) promoting aggregation.

Solution:

Optimize the final target concentration to a level where the ADC remains stable.

Adjust buffer pH and ionic strength to increase protein stability.

Control the cross-flow rate and TMP to minimize shear stress on the molecule.

Data Presentation: TFF Performance

Parameter
Typical
Value/Range

Purpose Reference

Organic Solvent

Clearance
>99.9% with ~7 DVs

Removal of solvents

like DMSO or DMAc

from the conjugation

step.

Free Payload

Removal
>99% with 5-10 DVs

To ensure patient

safety by minimizing

systemic toxicity.

Product Recovery >95%
Maximize the yield of

the purified ADC.

Diafiltration Volumes

(DVs)
5 - 10

Number of system

volume exchanges to

achieve desired purity.
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TFF System Setup Purification Process

Install TFF Capsule/
Cassette

Equilibrate System
with Diafiltration Buffer

Load Crude ADC
Reaction Mixture

Optional: Concentrate
to Target Volume

Perform Constant-Volume
Diafiltration (5-10 DVs)

Concentrate to Final
Target g/L Recover Purified ADC Analysis

QC Analysis
(SEC, HIC, MS)

Click to download full resolution via product page

Caption: Tangential Flow Filtration (TFF) workflow for ADC purification.

Protocol: TFF for Removal of Unconjugated Species

System Preparation: Install a solvent-compatible TFF capsule or cassette (e.g., Pellicon®)

with an appropriate molecular weight cutoff (MWCO), typically 30-50 kDa for an IgG-based

ADC.

Equilibration: Flush the system with purification-grade water and then equilibrate with at least

3-5 system volumes of the chosen diafiltration buffer.

Loading: Load the crude ADC conjugation mixture into the TFF system reservoir.

Diafiltration: Begin the diafiltration process in constant-volume mode, where diafiltration

buffer is added at the same rate as the permeate is removed. Perform 5-10 diafiltration

volumes (DVs) to effectively remove small molecule impurities.

Concentration: After diafiltration, concentrate the ADC solution to the desired final

concentration, typically between 25 to 30 g/L.

Recovery: Recover the purified, concentrated ADC from the system. Flush the system with a

small volume of buffer to maximize recovery.

Analysis: Analyze the final product for residual free payload, DAR, and aggregation using

appropriate analytical techniques (e.g., RP-HPLC, HIC, SEC).

Hydrophobic Interaction Chromatography (HIC)
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HIC separates molecules based on differences in their surface hydrophobicity. Since

conjugating a typically hydrophobic payload to an antibody increases its hydrophobicity, HIC is

exceptionally effective at separating ADCs with different DARs (e.g., DAR 0, 2, 4, 6, 8) from

each other and from the unconjugated antibody.

Troubleshooting
Issue: Poor Resolution Between DAR Species

Possible Cause: Suboptimal salt concentration, gradient slope, or stationary phase (resin).

Solution:

Optimize Salt: The type and concentration of salt in the mobile phase are critical.

Ammonium sulfate is commonly used. Screen a range of starting salt concentrations to

find the optimal binding conditions.

Adjust Gradient: A shallower gradient (e.g., over more column volumes) will generally

improve the resolution between closely eluting species.

Resin Selection: Different HIC resins (e.g., Butyl, Phenyl, Ether) have different

hydrophobicities. Screen various resins to find one that provides the best selectivity for

your specific ADC. POROS Ethyl HIC resin has shown excellent resolution for ADCs.

Issue: Low Product Recovery

Possible Cause: The ADC is binding too strongly to the column, leading to irreversible

adsorption.

Solution:

Use a less hydrophobic resin.

Lower the initial salt concentration in the binding buffer.

Consider adding a mild organic modifier (e.g., isopropanol) to the low-salt mobile phase

(mobile phase B) to facilitate elution.
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Data Presentation: HIC Resin Comparison
Resin Type Hydrophobicity Typical Application Reference

POROS Ethyl Low

Excellent resolution of

DAR 0, 1, and 2

species.

Butyl-based Medium

General purpose, may

show moderate

resolution.

Phenyl-based High

Useful for ADCs with

higher hydrophobicity;

provides strong

retention.

Benzyl Ultra High

Used in flow-through

mode to bind

aggregates and

impurities.

Experimental Workflow & Protocol
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Caption: Hydrophobic Interaction Chromatography (HIC) workflow.

Protocol: HIC for DAR Separation
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Buffer Preparation: Prepare Mobile Phase A (high salt, e.g., 1.0 M Ammonium Sulfate in 25

mM Sodium Phosphate, pH 7.0) and Mobile Phase B (low salt, e.g., 25 mM Sodium

Phosphate, pH 7.0).

Sample Preparation: Dilute the ADC sample and adjust its salt concentration to match the

initial binding conditions (e.g., add a high-salt diluent to reach ~0.5 M ammonium sulfate).

Centrifuge to remove any precipitated protein.

Column Equilibration: Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with Mobile

Phase A or a mixture of A and B until the baseline is stable.

Injection and Elution: Inject the prepared sample. After a wash step, apply a linear gradient

from high salt to low salt (decreasing percentage of A, increasing percentage of B) over 20-

30 column volumes to elute the bound species. The unconjugated antibody (least

hydrophobic) will elute first, followed by ADCs with increasing DARs.

Fraction Collection: Collect fractions across the elution profile.

Analysis: Analyze the collected fractions by analytical HIC, SEC, and/or mass spectrometry

to identify which fractions contain the ADC with the desired DAR and purity. Pool the desired

fractions for further processing.

Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is highly effective for

separating the large ADC (~150 kDa) from small molecules like unconjugated payload/linker

(<2 kDa) and for removing high molecular weight species (HMWS) or aggregates.

Troubleshooting
Issue: Poor Resolution Between Monomer and Aggregate

Possible Cause: Inappropriate column pore size, column length, or flow rate.

Solution:

Column Selection: Ensure the SEC column's fractionation range is appropriate for

separating mAb monomers (~150 kDa) from dimers (~300 kDa) and larger aggregates.
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A TSKgel G3000SWxl column is a common choice.

Optimize Flow Rate: Lowering the flow rate can often increase resolution, but at the cost

of longer run times.

Increase Column Length: Using a longer column or connecting two columns in series

will increase the separation path and improve resolution.

Issue: Peak Tailing or Splitting

Possible Cause: Secondary interactions (hydrophobic or ionic) between the ADC and the

SEC stationary phase. This is more common with ADCs than with naked antibodies due to

the hydrophobicity of the payload.

Solution:

Mobile Phase Modifiers: Modify the mobile phase to disrupt these interactions. Increase

the salt concentration (e.g., 200-400 mM NaCl or KCl) to minimize ionic interactions.

Add a small amount of an organic solvent like isopropanol (e.g., 5-15%) to the mobile

phase to reduce hydrophobic interactions.

Experimental Workflow & Protocol

SEC System Setup Purification Process

Prepare & Degas
Isocratic Mobile Phase

Equilibrate SEC Column
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(Volume <5% of CV) Isocratic Elution Collect Fractions

(Aggregate, Monomer, Payload) Analysis

Pool Monomer & Analyze
(SEC, MS)

Click to download full resolution via product page

Caption: Size Exclusion Chromatography (SEC) workflow for purification.

Protocol: SEC for Aggregate and Free Payload Removal

Buffer and Column Preparation: Prepare and thoroughly degas the isocratic mobile phase

(e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5). Equilibrate the SEC
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column at a constant flow rate until a stable baseline is achieved.

Sample Injection: Inject a small volume of the ADC sample, typically not exceeding 2-5% of

the total column volume, to avoid overloading and ensure optimal resolution.

Isocratic Elution: Run the mobile phase at a constant flow rate. Molecules will elute in order

of decreasing size: aggregates first, followed by the ADC monomer, and finally the small

unconjugated payload and linker molecules.

Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak,

avoiding the early-eluting aggregate peak and the late-eluting small molecule peaks.

Analysis: Pool the relevant fractions and analyze for purity, confirming the removal of

aggregates and free payload.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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